Trichloro(3-chlorobutyl)silane

Descripción general

Descripción

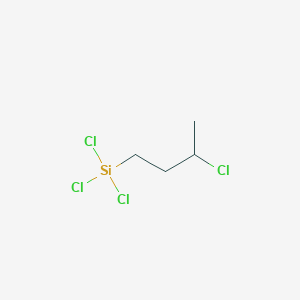

Trichloro(3-chlorobutyl)silane is an organosilicon compound with the chemical formula C4H8Cl4Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organosilicon compounds. This compound is known for its reactivity, particularly in hydrosilylation reactions, making it valuable in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trichloro(3-chlorobutyl)silane can be synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction typically requires a catalyst, such as a platinum complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and the presence of a solvent to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of silicon with hydrogen chloride gas at elevated temperatures. This process yields trichlorosilane, which can then undergo further reactions to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Trichloro(3-chlorobutyl)silane undergoes various types of chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.

Substitution Reactions: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Hydrosilylation: Typically involves the use of a platinum catalyst and moderate temperatures.

Substitution Reactions: Often carried out in the presence of nucleophiles such as alcohols or amines under mild conditions.

Major Products:

Hydrosilylation: Produces organosilicon compounds with silicon-carbon bonds.

Substitution Reactions: Yields various functionalized silanes depending on the nucleophile used

Aplicaciones Científicas De Investigación

Scientific Research Applications

Trichloro(3-chlorobutyl)silane is utilized across several scientific domains:

Chemistry

- Synthesis of Silane Coupling Agents : It serves as a precursor for silane coupling agents that enhance adhesion between organic and inorganic materials. These agents are crucial in composite materials, improving mechanical properties and durability .

- Hydrosilylation Reactions : The compound is involved in hydrosilylation, where it reacts with alkenes to form silicon-carbon bonds, facilitating the synthesis of functionalized silanes.

Biology and Medicine

- Biocompatible Materials : this compound is used in developing biocompatible materials for drug delivery systems. Its reactivity allows for the modification of surfaces to enhance biocompatibility and drug release profiles.

- Surface Modification : It can modify surfaces of medical devices to improve their interaction with biological tissues .

Industrial Applications

- Production of Silicone Polymers : The compound is integral in producing silicone polymers used in sealants, coatings, and adhesives. Its ability to react with various nucleophiles allows for the creation of diverse silicone products .

- Composite Materials : In the manufacturing of glass-fiber reinforced plastics, this compound enhances the interface adhesion between fibers and polymer matrices, improving overall material strength .

Case Study 1: Development of Biocompatible Coatings

A study demonstrated that this compound was used to modify titanium surfaces for dental implants. The modified surfaces showed improved cell adhesion and proliferation compared to unmodified controls, indicating enhanced biocompatibility.

Case Study 2: Enhanced Adhesion in Composite Materials

Research conducted on glass-fiber reinforced composites revealed that incorporating silane coupling agents derived from this compound significantly improved tensile strength and impact resistance. The study highlighted its effectiveness in promoting adhesion at the fiber-matrix interface.

Mecanismo De Acción

The mechanism of action of trichloro(3-chlorobutyl)silane primarily involves its reactivity with various nucleophiles. The silicon-chlorine bonds in the compound are highly reactive, allowing for the formation of new silicon-oxygen or silicon-nitrogen bonds. This reactivity is harnessed in the synthesis of silane coupling agents and other organosilicon compounds .

Comparación Con Compuestos Similares

Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.

Dichlorosilane (H2SiCl2): Another precursor in the synthesis of organosilicon compounds.

Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds

Uniqueness: Trichloro(3-chlorobutyl)silane is unique due to its specific structure, which includes a butyl group with a chlorine substituent. This structure imparts distinct reactivity and properties, making it particularly useful in the synthesis of specialized silane coupling agents and other functionalized silanes .

Actividad Biológica

Trichloro(3-chlorobutyl)silane (CAS Number: 1000-58-4) is an organosilicon compound with significant industrial applications, particularly in the synthesis of silane-based materials. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₄H₈Cl₄Si

- Molecular Weight : 226.004 g/mol

- Density : Not available

- Boiling Point : Not available

- LogP : 3.659

This compound exhibits reactivity due to its chlorosilane functional groups, which can engage in various chemical reactions, including hydrolysis and condensation. The presence of chlorine atoms makes it a potential electrophile, which can interact with nucleophiles in biological systems.

Hydrolysis Reaction

Upon exposure to moisture, this compound hydrolyzes to form silanol and hydrochloric acid:

This reaction can lead to the formation of siloxane bonds, which are crucial in the development of silicate materials.

Toxicological Studies

Several studies have investigated the toxicological effects of this compound:

- Acute Toxicity : Exposure can result in respiratory irritation and skin burns. Inhalation may lead to pulmonary edema, indicating a high level of toxicity .

- Chronic Effects : Prolonged exposure has been linked to carcinogenic effects based on animal studies, emphasizing the need for careful handling .

Case Studies

- Cellular Interaction : Research indicates that chlorosilanes can influence cell membrane integrity and may induce apoptosis in certain cell lines. This effect is attributed to the compound's ability to form reactive oxygen species (ROS), leading to oxidative stress .

- Antimicrobial Properties : Some studies suggest that silanes, including this compound, exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes through hydrophobic interactions .

Data Table: Summary of Biological Activity

Propiedades

IUPAC Name |

trichloro(3-chlorobutyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl4Si/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTAPTLJHWGTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[Si](Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552256 | |

| Record name | Trichloro(3-chlorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-58-4 | |

| Record name | Trichloro(3-chlorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.